molecular formula C34H38N4O4 B14952061 N',N''-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-YL-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide]

N',N''-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-YL-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide]

Cat. No.: B14952061
M. Wt: 566.7 g/mol
InChI Key: WPAOFQKWYJAEOY-MYODXNHMSA-N
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Description

N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is known for its intricate molecular arrangement, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds through condensation reactions. These intermediates are then subjected to further reactions, such as hydrazone formation, to yield the final product. The reaction conditions usually involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Catalysts like palladium or nickel, and reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,N’'-{1,4-Phenylenebis[(1E,3E)-2-methyl-1-propen-1-yl-3-ylidene]}bis[2-(3,4-dimethylphenoxy)acetohydrazide] stands out due to its unique combination of functional groups and structural complexity

Properties

Molecular Formula

C34H38N4O4

Molecular Weight

566.7 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-[(E)-3-[4-[(E,3E)-3-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]-2-methylprop-1-enyl]phenyl]-2-methylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C34H38N4O4/c1-23(19-35-37-33(39)21-41-31-13-7-25(3)27(5)17-31)15-29-9-11-30(12-10-29)16-24(2)20-36-38-34(40)22-42-32-14-8-26(4)28(6)18-32/h7-20H,21-22H2,1-6H3,(H,37,39)(H,38,40)/b23-15+,24-16+,35-19+,36-20+

InChI Key

WPAOFQKWYJAEOY-MYODXNHMSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C(=C/C2=CC=C(C=C2)/C=C(/C=N/NC(=O)COC3=CC(=C(C=C3)C)C)\C)/C)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC(=CC2=CC=C(C=C2)C=C(C)C=NNC(=O)COC3=CC(=C(C=C3)C)C)C)C

Origin of Product

United States

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